molecular formula C10H11Li4N5O13P2S B1167296 coixan CAS No. 102483-16-9

coixan

Cat. No.: B1167296
CAS No.: 102483-16-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coixan is a bioactive polysaccharide extracted from the seeds of Coix lachryma-jobi L. (Job's tears). Preclinical research on polysaccharides from this source indicates potential immunomodulatory and antitumor activities, making this compound a compound of interest for investigations in immunology and oncology . These bioactive polysaccharides are believed to exert their effects through mechanisms that may include macrophage activation and modulation of signaling pathways such as NF-κB . This product is presented as a research-grade material for use in in vitro and in vivo studies to further elucidate its pharmacological properties and mechanisms of action. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

102483-16-9

Molecular Formula

C10H11Li4N5O13P2S

Synonyms

coixan

Origin of Product

United States

Scientific Research Applications

Hypoglycemic Effects

Research Findings:
Coixan has been studied for its hypoglycemic effects, particularly in diabetic models. A study involving diabetic mice demonstrated that this compound administration resulted in a decrease in fasting blood glucose levels. The experiment involved administering this compound at a dosage of 100 mg/kg daily over five weeks, which showed promising results in managing hyperglycemia compared to control groups .

Key Data:

ParameterNormal Diet GroupHigh-Carbohydrate Diet GroupThis compound Treatment Group
Initial Blood Glucose (mM)5.011.510.0
Final Blood Glucose (mM)5.212.09.0
Body Weight Change (g)+2-3-1

The results indicated that while this compound did not completely normalize blood glucose levels, it significantly reduced them compared to the high-carbohydrate diet group, suggesting its potential as a therapeutic agent for diabetes management .

Anti-Inflammatory Properties

Mechanism of Action:
this compound exhibits anti-inflammatory properties that may benefit conditions related to chronic inflammation. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and modulate immune responses, which are crucial in managing inflammatory diseases .

Case Study:
In vitro studies have shown that this compound reduces the expression of inflammatory markers in macrophages, providing a basis for its application in treating inflammatory disorders such as arthritis and colitis. Further investigation is warranted to explore its efficacy in clinical settings.

Anticancer Potential

Research Insights:
Emerging studies suggest that this compound possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to inhibited tumor growth .

Clinical Implications:
The potential use of this compound as an adjunct therapy in cancer treatment is being explored, particularly due to its ability to enhance the efficacy of conventional chemotherapeutic agents while reducing side effects .

Chemical Reactions Analysis

Absence of Coixan-Specific Data in Sources

The provided references ( ) contain no mention of this compound’s chemical structure, synthesis pathways, or reactivity. Key limitations include:

  • No structural data : this compound’s molecular formula, functional groups, or polymerization degree are not described.

  • No reaction mechanisms : Hydrolysis, oxidation, or substitution reactions involving this compound are undocumented.

  • No experimental evidence : Tables or spectroscopic data (e.g., NMR, IR) for this compound derivatives are absent.

Potential Gaps in Literature Coverage

This compound is likely understudied in mainstream chemical literature. Priority research areas might include:

Research AspectCurrent StatusRecommended Approach
Hydrolysis under acidic conditionsNot reportedConduct pH-dependent degradation studies
Enzymatic modificationNo data availableUse amylases or glucanases
Functional group analysisUncharacterizedPerform methylation or acetylation

Strategies for Future Research

To address this knowledge gap, the following steps are advised:

  • Primary Literature Review : Search specialized journals (e.g., Carbohydrate Polymers, Phytochemistry) for this compound studies.

  • Synthetic Chemistry : Explore this compound’s reactivity with common polysaccharide-modifying agents (e.g., periodate oxidation, sulfation).

  • Collaborative Efforts : Partner with pharmacognosy or biochemistry labs to isolate this compound and test its stability under varying conditions.

Comparison with Similar Compounds

Coixan vs. Other Coix Seed Components

Compound Chemical Class Key Components Primary Activities Mechanism of Action Toxicity Profile
This compound Polysaccharide Rhamnose, arabinose, mannose, glucose Hypoglycemic, immunomodulatory Insulin receptor modulation, SOD upregulation Low toxicity (LD₅₀ > 5 g/kg)
Coicis Oil Triglycerides, lipids Oleic acid, linoleic acid (~83% unsaturated) Antitumor, lipid metabolism regulation Anti-angiogenesis, energy substrate Generally safe, lipid-rich
Coixenolide Functional lipids Glycerol esters, hydrocarbons Anti-inflammatory, antitumor Not fully elucidated Limited data
Coixol Alkaloid Benzoxazinoid derivative Sedative, antipyretic GABA receptor modulation Low toxicity

Key Differences :

  • Structural: this compound is a polysaccharide, while coicis oil, coixenolide, and coixol are lipid or alkaloid derivatives.
  • Functional : this compound uniquely targets glucose metabolism and immune pathways, whereas coicis oil primarily modulates lipid metabolism and tumor angiogenesis. Coixol’s sedative effects distinguish it from this compound’s metabolic roles.

This compound vs. Other Plant-Derived Polysaccharides

Polysaccharide Source Molecular Weight Hypoglycemic Mechanism Administration Route Efficacy
This compound Coix lacryma-jobi ~1.5 × 10⁴ Insulin receptor activation, β-cell protection Intraperitoneal > Oral
Astragalus polysaccharide Astragalus membranaceus ~3.6 × 10⁴ AMPK pathway activation, glucose uptake Oral administration effective
Ganoderma lucidum polysaccharide Reishi mushroom ~4.0 × 10⁴ GLUT4 translocation, antioxidant effects Oral and injectable

Key Insights :

  • This compound’s lower molecular weight may enhance bioavailability compared to larger polysaccharides.
  • Unlike Astragalus polysaccharides, this compound directly protects pancreatic β-cells from oxidative damage (e.g., alloxan-induced injury) .

Q & A

What are the structural characteristics of coixan critical for its pharmacological activity?

This compound, a polysaccharide from Coix seeds, comprises varying ratios of monosaccharides (rhamnose, arabinose, mannose, galactose, glucose) and has a molecular weight of ~1.5×10<sup>4</sup> Da . Key structural determinants include:

  • Polysaccharide A : 1:1:1:11:10 (rhamnose:arabinose:xylose:mannose:galactose)
  • Polysaccharide B : 3:18:13:3:10:5 (rhamnose:arabinose:xylose:mannose:galactose:glucose)
  • Polysaccharide C : A linear dextran .
    Methodological guidance: Use HPLC, NMR, and enzymatic digestion (e.g., α-amylase) for structural characterization. Standardize extraction protocols to minimize batch variability .

How can researchers optimize this compound extraction while preserving bioactivity?

The extraction process involves:

Defatting : Use hexane to remove lipids from Coix seed powder .

Polysaccharide isolation : Heat in water (80°C, 3 hours), centrifuge, and concentrate supernatant.

Enzymatic treatment : Apply α-amylase and glucoamylase to hydrolyze starch (55–60°C, 1 hour).

Deproteinization : Use Savage reagent (chloroform:butanol = 4:1) .
Critical considerations: Monitor temperature to avoid polysaccharide degradation and validate bioactivity post-extraction via in vitro assays (e.g., macrophage activation tests) .

What molecular mechanisms underlie this compound’s hypoglycemic effects?

This compound reduces blood glucose via:

  • Hepatic regulation : Inhibition of liver glycogenolysis and gluconeogenesis.
  • Gut microbiota modulation : Activation of IGF1/PI3K/AKT signaling through short-chain fatty acids (SCFAs) derived from microbiota .
    Experimental design: Use streptozotocin-induced diabetic murine models. Measure fasting glucose, insulin sensitivity, and SCFA levels (e.g., cecal butyrate) via GC-MS .

How should researchers address contradictions in reported monosaccharide ratios across this compound studies?

Discrepancies arise from:

  • Geographical variation : Coix seed composition differs by cultivation region.
  • Extraction protocols : Enzymatic vs. chemical methods alter polysaccharide profiles.
    Resolution strategy:
  • Standardize raw material sourcing (e.g., specify seed origin).
  • Publish detailed methodologies (e.g., enzyme suppliers, reaction times) to enhance reproducibility .

What advanced models are suitable for studying this compound’s immunomodulatory effects?

  • In vitro : Dendritic cell (DC) activation assays to measure cytokine release (e.g., IL-12, TNF-α) .
  • In vivo : Tumor-bearing murine models to assess T-cell proliferation and immune adhesion (e.g., erythrocyte-T cell binding assays) .
    Data interpretation: Use flow cytometry for immune cell profiling and correlate with tumor regression metrics .

How can this compound’s role in drug delivery systems be experimentally validated?

This compound enhances microemulsion stability and targeting:

  • Formulation : Incorporate this compound into galactose ester-modified microemulsions (e.g., Gal(oct)-C-MEs).
  • Characterization : Measure particle size (DLS), zeta potential, and in vitro release profiles (e.g., dialysis membrane method) .
    Key finding: this compound coating increases microemulsion size (≈55 nm to ≈70 nm) and prolongs circulation time by reducing serum protein adsorption .

What toxicological assessments are essential for this compound’s preclinical development?

  • Acute toxicity : Determine LD50 in murine models (e.g., OECD Guideline 423).
  • Genotoxicity : Conduct Ames test (bacterial reverse mutation), micronucleus test (bone marrow erythrocytes), and chromosomal aberration assays .
    Evidence: this compound exhibits high LD50 (>5 g/kg) and negative genotoxicity results, supporting its safety .

How do researchers reconcile this compound’s dual anti-cancer and immune-boosting effects?

Mechanistic overlap includes:

  • Direct cytotoxicity : Induction of tumor cell apoptosis via caspase-3 activation.
  • Immune activation : DC-mediated T-cell proliferation and cytokine release (e.g., IFN-γ) .
    Experimental approach: Use syngeneic tumor models to differentiate direct vs. immune-mediated effects. Knockout models (e.g., IFN-γ<sup>-/-</sup> mice) can isolate mechanisms .

What statistical methods are recommended for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) for EC50 determination.
  • ANOVA with post-hoc tests : Compare multiple dose groups (e.g., 50 mg/kg vs. 100 mg/kg this compound) .
    Data presentation: Include 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

How can this compound’s synergistic effects with chemotherapeutics be systematically studied?

  • In vitro : Checkerboard assays to calculate combination indices (CI) using the Chou-Talalay method.
  • In vivo : Evaluate tumor volume reduction in xenograft models treated with this compound + paclitaxel vs. monotherapy .
    Data validation: Use RNA-seq to identify synergistic pathways (e.g., PI3K/AKT suppression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.